molecular formula C12H14FNO2 B13271459 Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate

Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate

Cat. No.: B13271459
M. Wt: 223.24 g/mol
InChI Key: MGHQSADCDCABJE-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate (CAS 1893292-07-3) is a chiral pyrrolidine-based ester of interest in medicinal chemistry and drug discovery. The compound features a fluorinated aromatic ring, a common motif in the development of bioactive molecules. The pyrrolidine ring is a privileged saturated scaffold in pharmaceutical science, highly valued for its three-dimensional coverage and the ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The presence of stereogenic centers allows researchers to explore the spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity towards enantioselective biological targets like proteins and enzymes . The incorporation of a fluorine atom on the phenyl ring can be utilized to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. This makes this compound a versatile building block for constructing novel compounds for research programs, including those targeting central nervous system diseases, cancer, and infectious diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3

InChI Key

MGHQSADCDCABJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives

N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives can be synthesized from pyrrolidine-2-carbonyl chloride and substituted aromatic amines in the presence of acetone. Pyrrolidine-2-carbonyl chloride is synthesized from pyrrolidine-2-carboxylic acid (L-proline) with phosphorus pentachloride in the presence of acetyl chloride.

  • A stirred suspension of the hydrochloride of pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 ml) is treated with phosphorous pentachloride (14.4 mmol) in a dry condition.
  • The reaction mixture is warmed to 35ºC, and additional phosphorus pentachloride (9.6 mmol, 2.0 g) is added after 4 h. After stirring for an additional 4 h, the reaction mixture is cooled in an ice bath.
  • The resultant product in one portion (1 mmol) is further suspended in acetone (40 ml) with substituted aniline (1 mmol) and heated to reflux for 8 h.
  • After cooling to room temperature, the resultant product is treated with 1N NaOH and extracted with ethyl acetate (75 ml). The organic layer is separated, dried (Na2SO4), and evaporated under reduced pressure to give a sticky product, which is purified with petroleum ether or diethyl ether by scratching the compounds with the wall of the beaker and discarding the soluble impurities and further recrystallized with an appropriate solvent. The process continues until a pure product is obtained.

Scheme 1 : Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives

Iodine/K2CO3-Catalyzed Synthesis of Multisubstituted Pyrrolidine-2-carboxylates

Multisubstituted pyrrolidine-2-carboxylates can be synthesized via a one-pot cycloaddition of an araldehyde, an amino acid ester, and a chalcone using iodine/K2CO3 as a catalyst.

General Procedure :

  • Reactant 1 (0.5 mmol), an amino acid ester 2 (0.5 mmol), a chalcone 3 (0.25 mmol), K2CO3 (1.5 mmol), I2 (0.2 mmol), and THF (2 mL) are successively added into a closed and dry reaction tube and stirred at 80 °C for 7 h.
  • The reaction is monitored by TLC.
  • After the reaction has finished, the reaction mixture is extracted with ethyl acetate (3 × 10 mL) and washed with water, and the combined organic layers are washed with brine and aqueous Na2S2O3, dried over anhydrous Na2SO4, and concentrated in vacuo.
  • Purification of the crude product by flash chromatography on silica gel (eluent ethyl acetate/petroleum ether = 1/4) gives the desired products 4a–w.

Preparation of 1-(2-chlorophenyl)-2-(4-fluorophenyl) Propylene

  • O-chlorobenzyl phosphonic acid diester is prepared by the stirring reaction of adjacent chlorobenzyl chloride and phosphorous acid ester under reflux state.
  • O-chlorobenzyl phosphonic acid diester with fluoro acetophenone is reacted to prepare 1-(2-chloro-phenyl-)-2-(4-fluorophenyl) propylene. Polar solvents are used as a catalyst under strong alkaline conditions, and the mole ratio of the consumption of the catalyst and o-chlorobenzyl phosphonic acid diester is 1:0.5-5.

Reaction Formula :

$$
\text{o-chlorobenzyl phosphonic acid diester + fluoro acetophenone} \rightarrow \text{1-(2-chloro-phenyl-)-2-(4-fluorophenyl) propylene}
$$

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate and its analogs:

Compound Name Substituents at Key Positions Key Features
This compound 4-fluorophenyl (C2), methyl ester (C2) Balanced electronegativity, moderate lipophilicity
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-chlorophenyl (C5), phenylsulfonyl (C4), phenyl (C2) Increased lipophilicity (Cl), sulfonyl group adds polarity
Methyl 2-benzyl-5-[...]-4-nitro-3-phenylpyrrolidine-2-carboxylate Benzyl (C2), nitro (C4), azetidinyl (C5) Steric bulk (benzyl, nitro), strained azetidine ring enhances rigidity
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-...pyrrolo[1,2-b]pyridazine-3-carboxylate Difluorophenylmethyl (C1), fused bicyclic system Enhanced electronegativity (di-F), rigid bicyclic scaffold

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog Benzyl/Nitro Analog Difluorophenyl/Bicyclic Analog
Molecular Weight ~265 g/mol ~450 g/mol ~500 g/mol ~400 g/mol
LogP (Predicted) ~2.5 ~3.8 (Cl, sulfonyl) ~3.2 (nitro, benzyl) ~2.8 (di-F, ester)
Solubility Moderate in organic solvents Low (sulfonyl adds polarity) Very low (steric bulk) Moderate (rigid structure)
Metabolic Stability High (F resists oxidation) Moderate (sulfonyl may hydrolyze) Low (nitro group instability) High (di-F, fused ring)

Pharmacological Implications

  • Target Compound : Fluorine enhances binding to aryl hydrocarbon receptors (AhR) or serotonin receptors due to its electronegativity and small size.
  • Benzyl/Nitro Analog : Nitro groups may confer antibacterial activity but pose toxicity risks due to metabolic reduction to amines.
  • Difluorophenyl/Bicyclic Analog : Rigid bicyclic structure improves target specificity, while difluorophenyl enhances metabolic stability.

Biological Activity

Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 223.24 g/mol
  • Structure : The compound features a methyl ester group and a para-fluorophenyl substituent, contributing to its unique properties and potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting potential anti-inflammatory effects.
  • Receptor Binding : The fluorophenyl group enhances selectivity towards certain receptors, modulating their activity and leading to various biological effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies indicate potential antiviral properties against various viral pathogens.
  • Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Antifungal Activity : Research suggests potential antifungal effects, although specific data is limited.
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored, particularly in models of metastatic cancer .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Li et al. (2020)Investigated pyrrolidine derivatives as CXCR4 antagonists, revealing strong binding affinity and anticancer potential .
Zhang et al. (2018)Demonstrated that similar compounds exhibited significant antiproliferative effects against various cancer cell lines .
Sreekanth and Jha (2020)Evaluated antimicrobial activities of pyrrolidine derivatives, including this compound, against bacterial strains .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic profiles in animal models, indicating potential for oral bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling fluorophenyl-containing reagents with pyrrolidine precursors. For example, fluorophenyl benzyl derivatives (e.g., 2,3-difluorobenzaldehyde) are reacted under basic conditions, followed by esterification or cyclization steps . Reaction parameters like solvent polarity (e.g., dichloromethane vs. toluene), temperature, and catalyst loading (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Purity (>98%) is validated via HPLC or LC-MS, as described in quality control protocols .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent integration and stereochemistry (e.g., δH 3.7–4.2 ppm for ester methyl groups) .
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., spiro[indoline-pyrrolidine] derivatives in ). SHELX software refines structural models, particularly for chiral centers .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester moiety .
  • Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, given its stereogenic centers?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients. Adjust mobile phase pH to enhance enantiomer retention .
  • Crystallization : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to isolate (R)- or (S)-enantiomers, as demonstrated for related pyrrolidine esters .

Q. How do crystallographic data resolve structural ambiguities in pyrrolidine derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–C: 1.54 Å), torsion angles, and fluorine substituent orientation. For example, reports a spiro[indoline-pyrrolidine] structure with a nitro group at C3, validated via SHELXL refinement . Disordered fluorophenyl groups are resolved using occupancy factor adjustments .

Q. What strategies optimize the synthesis of analogues with modified fluorophenyl or ester groups?

  • Methodological Answer :

  • Fluorophenyl modifications : Replace 4-fluorophenyl with 2,4-difluorophenyl via Suzuki-Miyaura coupling using aryl boronic esters .
  • Ester hydrolysis : Convert methyl ester to carboxylic acid using LiOH/THF/water, then couple with amines for amide derivatives .
  • Ring functionalization : Introduce nitro or sulfonyl groups at pyrrolidine C4 via electrophilic substitution .

Q. How should researchers address discrepancies in reported synthetic yields for structurally related compounds?

  • Methodological Answer :

  • Reagent purity : Trace moisture in reagents (e.g., boronic acids) can reduce yields; use molecular sieves or anhydrous solvents .
  • Analytical consistency : Compare yields using standardized HPLC protocols (e.g., ’s >98% purity threshold).
  • Catalyst optimization : For Pd-mediated reactions (e.g., aza-Heck cyclizations), screen ligands (e.g., PA-Ph in ) to improve turnover .

Data Contradiction Analysis

  • Example : reports multi-step synthesis with unspecified yields, while achieves 69% yield for a similar pyrrolidine derivative. This discrepancy may arise from divergent purification methods (e.g., FCC in vs. simple filtration in other protocols). Researchers should replicate conditions with rigorous analytical validation .

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